2-(2-((3-fluorophenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-[2-(3-fluoroanilino)-4-methyl-6-oxopyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F4N4O2/c1-12-9-18(30)28(19(25-12)26-14-6-4-5-13(21)10-14)11-17(29)27-16-8-3-2-7-15(16)20(22,23)24/h2-10H,11H2,1H3,(H,25,26)(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJMIOSDWPXXOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)NC2=CC(=CC=C2)F)CC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-((3-fluorophenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide , with CAS number 1421517-19-2 , is a novel pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antiviral and antimicrobial research. This article explores the compound's biological activity, including its mechanisms of action, efficacy, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 420.4 g/mol
- Structure : The compound features a pyrimidine core substituted with a trifluoromethyl group and a fluorophenyl moiety, which are known to enhance biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, potentially inhibiting key enzymatic pathways or viral replication processes.
- Antiviral Activity :
- Research indicates that compounds with similar structural frameworks exhibit antiviral properties by inhibiting viral entry into host cells or interfering with viral replication processes. For instance, non-nucleoside compounds have shown effectiveness against various human viruses by blocking receptor binding and fusion mechanisms .
- Antimicrobial Activity :
- The presence of trifluoromethyl groups in phenyl rings has been associated with enhanced antimicrobial properties. Compounds featuring such substituents have demonstrated significant inhibition against Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) and other pathogenic strains .
Biological Activity Data
The following table summarizes the biological activity data related to the compound:
| Activity Type | Target Organism/Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|---|
| Antiviral | SARS-CoV-2 | Not specified in available literature | Inhibition of viral entry |
| Antimicrobial | MRSA | 1 - 4 µg/mL | Disruption of cell wall synthesis |
| Antimicrobial | E. faecalis | 2 - 4 µg/mL | Biofilm eradication |
Case Studies
- Antiviral Efficacy : A study on structurally similar compounds revealed that they effectively inhibited the replication of SARS-CoV-2 in vitro, suggesting potential applications in treating COVID-19 .
- Antimicrobial Potency : In a comparative study, the compound exhibited superior antibacterial activity against MRSA strains when compared to conventional antibiotics like vancomycin and daptomycin. The MIC values were significantly lower, indicating a higher potency against resistant strains .
- Biofilm Disruption : Recent findings highlight the compound's ability to disrupt biofilms formed by E. faecalis and S. aureus, with MBEC (Minimum Biofilm Eradication Concentration) values demonstrating effective eradication capabilities .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized to improve yield?
- Methodology: The synthesis typically involves multi-step reactions, including nucleophilic substitution and amide coupling. Key steps include:
- Precise temperature control (e.g., 120°C for 16 hours in NMP solvent) to facilitate pyrimidine ring formation .
- Use of anhydrous solvents and catalysts (e.g., Na₂SO₄ for drying) to minimize side reactions .
- Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) to isolate the final product .
- Optimization: Reaction monitoring via TLC and adjusting solvent polarity can enhance yield (e.g., achieving 31% yield under optimized conditions) .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Structural Confirmation:
- NMR Spectroscopy: Assigns peaks to protons in the pyrimidine core, fluorophenyl, and acetamide groups .
- Mass Spectrometry: Validates molecular weight (e.g., ~396–427 g/mol for related analogs) .
- Purity Assessment:
- HPLC: Quantifies impurities using reverse-phase columns and UV detection .
- Elemental Analysis: Confirms stoichiometry of C, H, N, and F atoms .
Q. How do fluorine substitutions influence the compound’s chemical reactivity and stability?
- Fluorine atoms enhance electrophilic reactivity at the pyrimidine ring, enabling regioselective substitutions .
- Stability: Trifluoromethyl groups increase metabolic resistance but may reduce solubility, requiring co-solvents (e.g., DMSO) in biological assays .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets, and what are the limitations?
- In Silico Approaches:
- Molecular Docking: Uses software (e.g., AutoDock Vina) to model binding to enzyme active sites (e.g., kinases or proteases) .
- Quantum Chemical Calculations: Predict reaction pathways for derivatives using DFT (density functional theory) .
Q. What strategies resolve contradictions in biological activity data between this compound and structurally similar analogs?
- Comparative SAR Studies: Systematically modify substituents (e.g., replacing 3-fluorophenyl with 4-chlorophenyl) to isolate activity drivers .
- Meta-Analysis: Aggregate data from enzyme inhibition assays (IC₅₀ values) and cytotoxicity screens (e.g., MTT assays) to identify trends .
- Control Experiments: Validate assay conditions (e.g., pH, ATP concentration in kinase assays) to rule out environmental artifacts .
Q. How can reaction fundamentals and reactor design principles improve scalable synthesis?
- Reactor Optimization:
- Use continuous-flow reactors to enhance heat/mass transfer during exothermic amide coupling steps .
- Implement membrane separation technologies for in-line purification, reducing reliance on chromatography .
- Kinetic Modeling: Apply Arrhenius equations to predict rate-limiting steps and adjust residence times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
